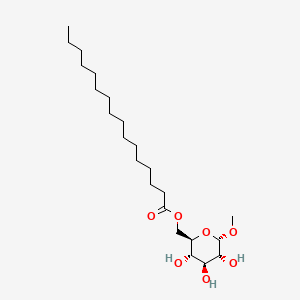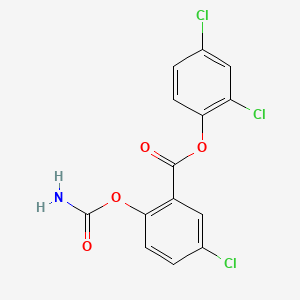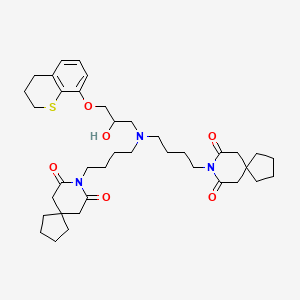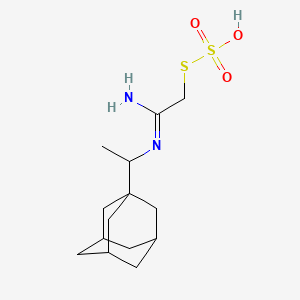
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester,hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3311(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate is a complex organic compound with the molecular formula C12H20N2O3S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo[3.3.1.1^3,7]decane derivative, followed by the introduction of the imino and amino groups. The final step involves the esterification with thiosulfuric acid under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfuric acid derivatives with different substituents on the tricyclo[3.3.1.1^3,7]decane moiety. Examples include:
- Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.
- Thiosulfuric acid, S-(2-(((3-(4-hydroxyphenyl)tricyclo(3.3.1.1^3,7))dec-1-yl)methyl)amino)-2-iminoethyl ester.
Uniqueness
The uniqueness of Thiosulfuric acid, S-(2-imino-2-((1-tricyclo(3.3.1.1(sup 3,7))dec-1-ylethyl)amino)ethyl ester, hemihydrate lies in its specific structural configuration and the presence of the tricyclo[3.3.1.1^3,7]decane moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
128487-73-0 |
|---|---|
Molecular Formula |
C14H24N2O3S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[1-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]adamantane |
InChI |
InChI=1S/C14H24N2O3S2/c1-9(16-13(15)8-20-21(17,18)19)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H2,15,16)(H,17,18,19) |
InChI Key |
UQSKJIVYECRURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


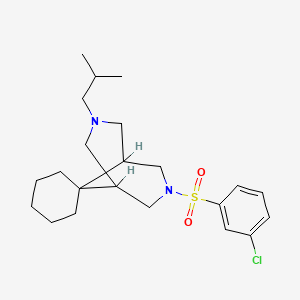

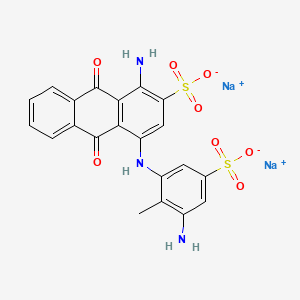
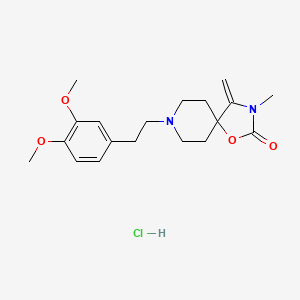
![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)
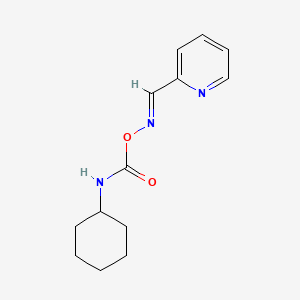
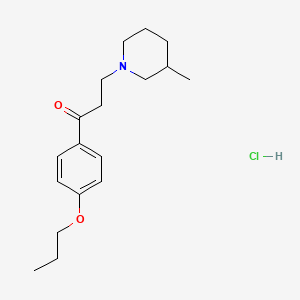
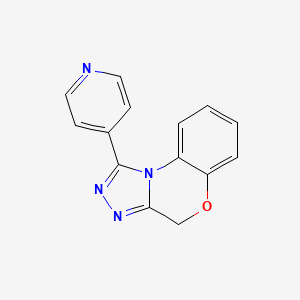
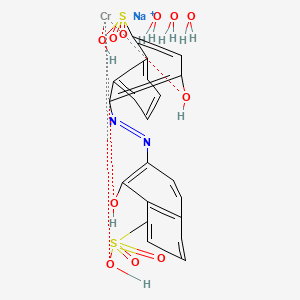

![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
